molecular formula C19H20ClN3O4S B2574982 2-Methoxyethyl 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 799772-90-0

2-Methoxyethyl 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2574982
CAS No.: 799772-90-0
M. Wt: 421.9
InChI Key: XJHZDWJMVVIQOM-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate belongs to the 1,4-dihydropyridine (DHP) class, which is widely studied for cardiovascular applications, particularly as calcium channel blockers. Its structure features:

  • Position 4: A 2-chlorophenyl group, enhancing lipophilicity and receptor binding.
  • Position 5: A cyano group, stabilizing the DHP ring via electronic effects.
  • Position 6: A thioether-linked 2-amino-2-oxoethyl moiety, influencing solubility and metabolic stability.
  • Position 3: A 2-methoxyethyl ester, improving aqueous solubility compared to simpler esters like methyl .

Properties

IUPAC Name

2-methoxyethyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-11-16(19(25)27-8-7-26-2)17(12-5-3-4-6-14(12)20)13(9-21)18(23-11)28-10-15(22)24/h3-6,17,23H,7-8,10H2,1-2H3,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHZDWJMVVIQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC=C2Cl)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Methoxyethyl 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a derivative of dihydropyridine, which has been explored for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that derivatives of dihydropyridine exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including HeLa (cervical carcinoma), A549 (lung cancer), and Jurkat (leukemia) cells. The mechanism often involves the modulation of cell cycle progression and induction of oxidative stress leading to cell death .

Table 1: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BA54910Cell cycle arrest
Compound CJurkat12Oxidative stress induction

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Derivatives containing the thiadiazole moiety have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. For example, studies report that certain derivatives exhibit a minimum inhibitory concentration (MIC) as low as 62.5 µg/mL against Staphylococcus aureus and moderate activity against Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/mL)Activity Level
Compound DStaphylococcus aureus62.5Moderate
Compound EEscherichia coli125Moderate
Compound FSalmonella typhi100Good

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : Many dihydropyridine derivatives inhibit key enzymes involved in cancer cell proliferation.
  • Oxidative Stress Induction : The presence of cyano and thio groups may contribute to increased reactive oxygen species (ROS) levels within cells, leading to apoptosis.
  • Cell Cycle Modulation : Studies suggest that these compounds can arrest the cell cycle at specific phases, particularly G1 or G2/M phases, thereby preventing further proliferation.

Case Studies

A notable study explored the effects of this compound on human lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability with significant morphological changes consistent with apoptosis observed through microscopy techniques. The study concluded that the compound could be a lead candidate for further development as an anticancer agent .

Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

Key structural differences between the target compound and analogues are summarized below:

Compound Name Position 4 Substituent Position 6 Thioether Group Position 3 Ester Reference
Target Compound 2-Chlorophenyl 2-Amino-2-oxoethyl 2-Methoxyethyl
AZ331 () 2-Furyl 2-(4-Methoxyphenyl)-2-oxoethyl N-(2-Methoxyphenyl)
AZ257 () 2-Furyl 2-(4-Bromophenyl)-2-oxoethyl N-(2-Methoxyphenyl)
Compound 2-Ethoxyphenyl 2-Oxo-2-(p-tolylamino)ethyl Methyl

Key Observations :

  • Position 6: The 2-amino-2-oxoethyl group offers hydrogen-bonding capability, which may enhance receptor interaction compared to aryl-substituted oxoethyl groups (e.g., 4-bromophenyl in AZ257) .
  • Position 3 : The 2-methoxyethyl ester likely improves solubility over methyl esters (), reducing first-pass metabolism and enhancing bioavailability .

Physicochemical and Pharmacokinetic Properties

Predicted properties from analogous compounds (e.g., ) suggest:

  • Molecular Weight : ~477–500 g/mol (similar to compound: 477.58 g/mol) .
  • pKa: ~13.96 (indicating moderate basicity, influenced by the amino-oxoethyl group) .
  • Boiling Point : ~660–670°C (high thermal stability typical of DHPs) .

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